4-Bromo-3,3-dimethylindoline

Catalog No.
S988676
CAS No.
1227418-26-9
M.F
C10H12BrN
M. Wt
226.117
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3,3-dimethylindoline

CAS Number

1227418-26-9

Product Name

4-Bromo-3,3-dimethylindoline

IUPAC Name

4-bromo-3,3-dimethyl-1,2-dihydroindole

Molecular Formula

C10H12BrN

Molecular Weight

226.117

InChI

InChI=1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3

InChI Key

WRJRWRRMADSCCD-UHFFFAOYSA-N

SMILES

CC1(CNC2=C1C(=CC=C2)Br)C

Synonyms

4-BroMo-3,3-diMethylindoline

4-Bromo-3,3-dimethylindoline is an organic compound characterized by its unique structure, which includes an indoline ring with a bromine atom at the 4-position and two methyl groups at the 3-position. Its molecular formula is C₁₀H₁₂BrN, and it has a molecular weight of approximately 226.11 g/mol. The compound belongs to the class of indoline derivatives, which are known for their aromatic properties due to the indole-like structure combined with a saturated nitrogen atom at position 2. The presence of the bromine atom introduces electron-withdrawing characteristics, while the methyl groups act as electron donors, influencing its reactivity and stability in various chemical environments .

Typical of aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, making it useful in organic synthesis.
  • Coupling Reactions: It can undergo coupling reactions with other aromatic systems to form more complex molecules.
  • Regioselective Synthesis: It has been employed in the regioselective synthesis of various derivatives, such as 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide through multiple direct lithiations followed by bromination.

While specific biological activity data on 4-Bromo-3,3-dimethylindoline is limited, compounds within the indoline class often exhibit interesting pharmacological properties. Indolines have been studied for their potential roles in medicinal chemistry, particularly in developing anti-cancer agents and other therapeutic compounds. The electron-withdrawing bromine atom and the electron-donating methyl groups may influence biological interactions, although further studies are necessary to elucidate specific effects and mechanisms.

The synthesis of 4-Bromo-3,3-dimethylindoline can be achieved through various methods:

  • Direct Bromination: Starting from 3,3-dimethylindoline, bromination can be performed using bromine or N-bromosuccinimide in the presence of a suitable solvent.
  • Lithiation and Bromination: A multi-step approach involving lithiation followed by bromination has been documented. This method yields high regioselectivity and efficiency.
  • Coupling Reactions: It can also be synthesized via coupling reactions involving pre-functionalized indoles or other aromatic compounds.

4-Bromo-3,3-dimethylindoline finds applications primarily in organic synthesis. Its unique structure allows it to serve as an intermediate in producing various biologically active compounds and materials. Specific applications include:

  • Synthesis of complex organic molecules.
  • Use as a building block in medicinal chemistry.
  • Potential application in developing dyes or pigments due to its aromatic character.

Interaction studies involving 4-Bromo-3,3-dimethylindoline focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo substitution reactions makes it a valuable candidate for exploring reaction mechanisms and regioselectivity in organic synthesis. Further studies could investigate its interactions with biological targets to assess any pharmacological potential.

Several compounds share structural similarities with 4-Bromo-3,3-dimethylindoline. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
6-Bromo-3,3-dimethylindolineBromine at position 6 instead of position 4Different regioselectivity may affect reactivity
5-Bromo-1,3-dimethylindoleIndole structure with bromine at position 5Different biological activity profile compared to indolines
2-Bromo-3-methylindoleBromine at position 2Exhibits different electronic properties due to substitution pattern

These compounds highlight the uniqueness of 4-Bromo-3,3-dimethylindoline through variations in bromination positions and substituents that influence their chemical behavior and potential applications.

XLogP3

3.5

Wikipedia

4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole

Dates

Modify: 2023-08-15

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